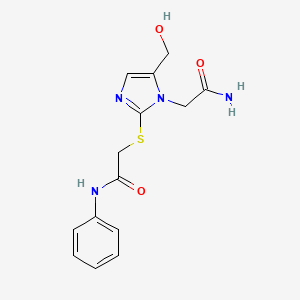![molecular formula C22H24N4O5 B2882699 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 1219842-23-5](/img/structure/B2882699.png)
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole compounds, such as those related to the chemical , have garnered attention due to their biological activities. A study conducted by Khalid et al. (2016) synthesized a series of compounds with the 1,3,4-oxadiazole structure and evaluated them for enzyme inhibition and molecular docking studies. These compounds were found to interact with essential amino acid residues, which could be critical for their stabilization in the binding site of proteins like butyrylcholinesterase (BChE) (Khalid et al., 2016).
Antitumor Evaluation
Al-Omran et al. (2014) investigated compounds with a structure similar to the query chemical, focusing on their cytotoxicity against human tumor and normal cell lines. The study found that these compounds exhibited higher inhibitory effects on tumor cells compared to a reference drug, suggesting their potential in cancer treatment (Al-Omran et al., 2014).
Synthesis and Antimicrobial Activity
Research by Khalid et al. (2016) and others highlights the synthesis of N-substituted derivatives of similar compounds and their antimicrobial properties. These studies indicate that such compounds exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Agents
Compounds structurally related to the query chemical have been explored as anticancer agents. A study by Murty et al. (2013) synthesized derivatives that showed cytotoxicity against various human cancer cell lines, with certain compounds displaying significant activity. This suggests their potential as leads in the development of cancer therapies (Murty et al., 2013).
Antimicrobial Activity and Molecular Modeling
The antimicrobial activity of 1,3,4-oxadiazole derivatives, including those structurally related to the query chemical, was evaluated by Vankadari et al. (2013). Their study found significant antibacterial and moderate antifungal activity, with docking studies providing insights into their mechanism of action (Vankadari et al., 2013).
Propriétés
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-13-17(14(2)31-25-13)6-8-20(27)26-9-3-4-16(11-26)22-24-23-21(30-22)15-5-7-18-19(10-15)29-12-28-18/h5,7,10,16H,3-4,6,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXICAWVNMGCSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
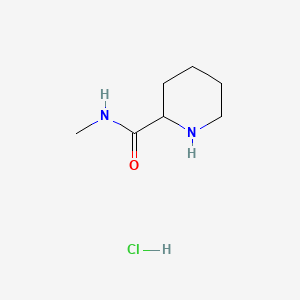
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)
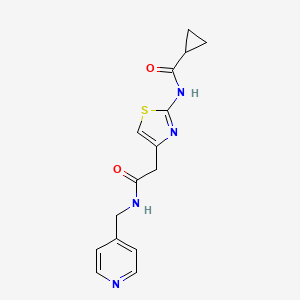
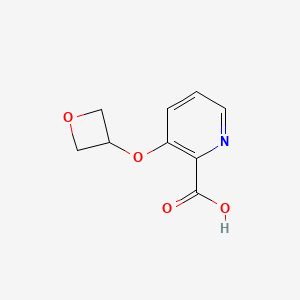

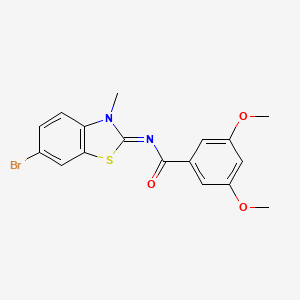
![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide](/img/structure/B2882629.png)
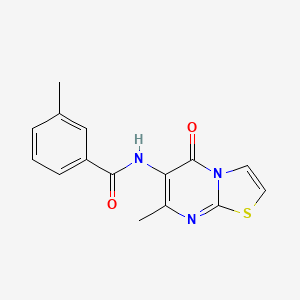


![1-(4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2882634.png)
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2882635.png)

